(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carbaldehyde
CAS No.: 2137577-32-1
Cat. No.: VC7445537
Molecular Formula: C5H6F2O
Molecular Weight: 120.099
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137577-32-1 |
---|---|
Molecular Formula | C5H6F2O |
Molecular Weight | 120.099 |
IUPAC Name | (1S,2R)-2-(difluoromethyl)cyclopropane-1-carbaldehyde |
Standard InChI | InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2/t3-,4-/m1/s1 |
Standard InChI Key | FIHPBZMPGOPXPU-QWWZWVQMSA-N |
SMILES | C1C(C1C(F)F)C=O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₅H₆F₂O, with a molar mass of 120.10 g/mol . Its structure combines a strained cyclopropane ring with a difluoromethyl (-CF₂H) group and an aldehyde (-CHO) moiety. The stereochemical arrangement positions the difluoromethyl group and aldehyde in a cis configuration relative to the cyclopropane plane, as indicated by the (1S,2R) descriptor.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
SMILES | C1CC1(C=O)C(F)F | |
InChIKey | FWEZHZHMCZMCFT-UHFFFAOYSA-N | |
Canonical SMILES | C1C(C1C(F)F)C=O | |
IUPAC Name | (1S,2R)-2-(difluoromethyl)cyclopropane-1-carbaldehyde |
The cyclopropane ring’s angle strain (60° bond angles) and the electron-withdrawing effects of the fluorine atoms significantly influence the compound’s reactivity . The aldehyde group serves as a versatile handle for further functionalization, enabling conjugation with amines, alcohols, or other nucleophiles in synthetic applications .
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) for the enantiopure (1S,2R) form remains unpublished, predicted collision cross-section (CCS) values for its adducts have been calculated (Table 2) . These values aid in mass spectrometry-based identification and purity assessment.
Table 2: Predicted Collision Cross Sections (Ų)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 121.04595 | 128.3 |
[M+Na]⁺ | 143.02789 | 138.2 |
[M-H]⁻ | 119.03139 | 132.9 |
Density functional theory (DFT) simulations suggest that the difluoromethyl group induces a dipole moment of approximately 2.1 D, enhancing the compound’s polarity compared to non-fluorinated analogs . This polarity improves solubility in polar aprotic solvents like DMF or DMSO, critical for reaction planning.
Synthetic Methodologies
Biocatalytic Asymmetric Cyclopropanation
A breakthrough in synthesizing enantioenriched difluoromethylcyclopropanes involves engineered myoglobin catalysts. Mb(H64V,V68A) and Mb(H64G,V68A) variants enable the cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate (EDA), achieving >99% enantiomeric excess (ee) and diastereomeric excess (de) .
Reaction Scheme:
Key advantages include:
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Substrate breadth: Tolerates aryl, heteroaryl, and alkyl substituents .
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Scalability: Demonstrated at semi-preparative scale (50 mg, 36% yield) .
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Stereodivergence: Enantiodivergent variants yield opposite enantiomers .
Silver-Catalyzed Cyclopropanation
An alternative route employs Tpᴮʳ³Ag(thf) catalysts to convert epoxides into cyclopropanes via deoxygenation and carbene transfer . For example, trifluoromethyl phenyl N-triftosylhydrazone reacts with epoxides under mild conditions, achieving >20:1 diastereoselectivity (d.r.) .
Table 3: Comparative Synthesis Strategies
Method | Catalyst | Yield (%) | Selectivity (ee/d.r.) | Scale |
---|---|---|---|---|
Biocatalytic | Mb(H64G,V68A) | 36–99 | >99% ee, >99% de | 50 mg–1 g |
Silver-catalyzed | Tpᴮʳ³Ag(thf) | 54–80 | >20:1 d.r. | 100 mg–5 g |
The biocatalytic method excels in enantiocontrol, while the silver-based approach offers broader functional group tolerance .
Physicochemical and Stability Profiles
Thermal and Chemical Stability
The aldehyde group renders the compound susceptible to oxidation and nucleophilic attack. Storage under inert atmosphere at −20°C is recommended to prevent aldol condensation or hydrate formation. Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at 120°C, suggesting moderate thermal stability .
Solubility and Partitioning
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LogP: Estimated at 1.2 ± 0.3 (predicted via XLogP3), indicating moderate lipophilicity .
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Aqueous solubility: 2.1 mg/mL (25°C), enhanced by hydrogen bonding with the aldehyde and fluorine atoms.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The CHF₂ group serves as a bioisostere for methyl, hydroxyl, and thiol groups, improving metabolic stability and binding affinity . For instance, a (1S,2R)-configured cyclopropane derivative was pivotal in the formal synthesis of a TRPV1 inhibitor analog, where the CHF₂ group replaced a methyl group to enhance target engagement .
Prodrug Development
The aldehyde moiety facilitates Schiff base formation with amine-containing drugs, enabling controlled-release prodrug systems. For example, conjugation with antiretroviral agents via pH-sensitive imine linkages has been proposed to prolong systemic exposure.
Challenges and Future Directions
Synthetic Limitations
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Stereochemical erosion: Epimerization at C1 or C2 can occur under acidic or basic conditions, necessitating mild reaction protocols.
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Purification hurdles: Similar polarities of diastereomers complicate chromatographic separation .
Computational Modeling Needs
Machine learning models trained on fluorinated cyclopropane datasets are urgently required to predict reactivity, toxicity, and pharmacokinetics. Preliminary QSAR studies highlight correlations between fluorine substitution patterns and CYP450 inhibition .
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